

1-Benzofuran-2-carbonitrile as a privileged scaffold in medicinal chemistry

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Compound of Interest

Compound Name: 1-Benzofuran-2-carbonitrile

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1-Benzofuran-2-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique combination of structural rigidity, electronic properties, and synthetic accessibility has made it a cornerstone in the design of a vast array of biologically active molecules. Among its many derivatives, **1-benzofuran-2-carbonitrile** stands out as a particularly versatile and valuable core. The presence of the nitrile group at the 2-position not only influences the molecule's electronic profile but also serves as a key synthetic handle for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of **1-benzofuran-2-carbonitrile** as a privileged scaffold, detailing its synthesis, biological activities with quantitative data, and the experimental protocols to evaluate its potential as a therapeutic agent.

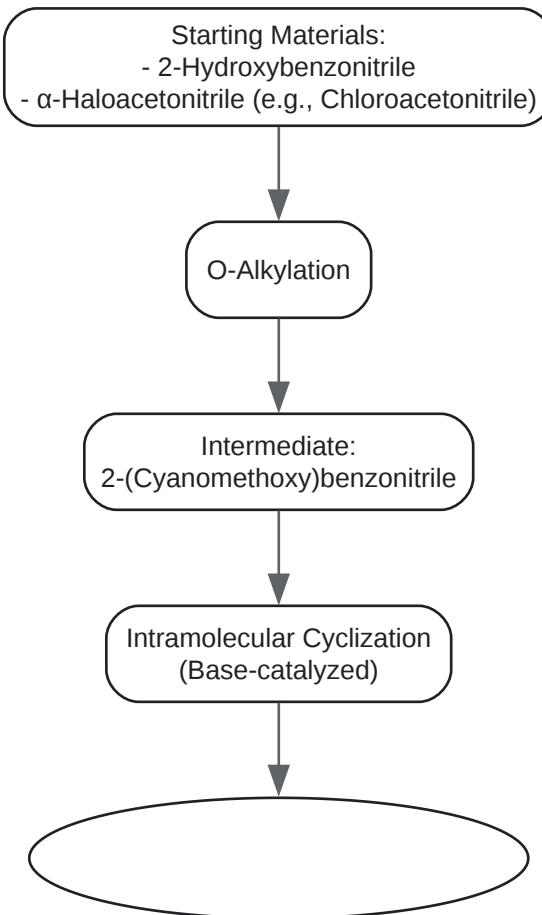
Synthesis of the 1-Benzofuran-2-carbonitrile Scaffold

The synthesis of the **1-benzofuran-2-carbonitrile** core can be achieved through several synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde or 2-hydroxybenzonitrile with an α -haloacetonitrile, followed by cyclization.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: O-alkylation followed by an intramolecular cyclization.

General Synthetic Workflow for 1-Benzofuran-2-carbonitrile



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Caption: General workflow for the synthesis of **1-benzofuran-2-carbonitrile**.

Detailed Experimental Protocol: Synthesis of **1-Benzofuran-2-carbonitrile**

This protocol is adapted from the synthesis of related 3-aminobenzofuran-2-carboxamide.[\[1\]](#)

Step 1: O-Alkylation of 2-Hydroxybenzonitrile to form 2-(Cyanomethoxy)benzonitrile

- Materials:

- 2-Hydroxybenzonitrile (1.0 eq)
- Chloroacetonitrile (1.2 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Dimethylformamide (DMF)

- Procedure:

- To a stirred solution of 2-hydroxybenzonitrile in DMF, add potassium carbonate and chloroacetonitrile at room temperature.
- Heat the reaction mixture to 80°C and reflux for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into ice-cold water.
- Filter the resulting precipitate, wash with water, and dry to yield 2-(cyanomethoxy)benzonitrile.

Step 2: Intramolecular Cyclization to form **1-Benzofuran-2-carbonitrile**

- Materials:

- 2-(Cyanomethoxy)benzonitrile (from Step 1)
- Potassium hydroxide (KOH) (2.1 eq)
- Ethanol (EtOH)

- Procedure:

- Dissolve 2-(cyanomethoxy)benzonitrile in ethanol.
- Add potassium hydroxide to the solution.
- The reaction proceeds via an intramolecular cyclization. The exact conditions (temperature and time) may require optimization.
- Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the **1-benzofuran-2-carbonitrile** product.

Biological Activities of 1-Benzofuran-2-carbonitrile Derivatives

Derivatives of the **1-benzofuran-2-carbonitrile** scaffold have demonstrated a wide spectrum of biological activities, highlighting its privileged nature. The following sections summarize the key findings in anticancer and antimicrobial research, presenting quantitative data in structured tables.

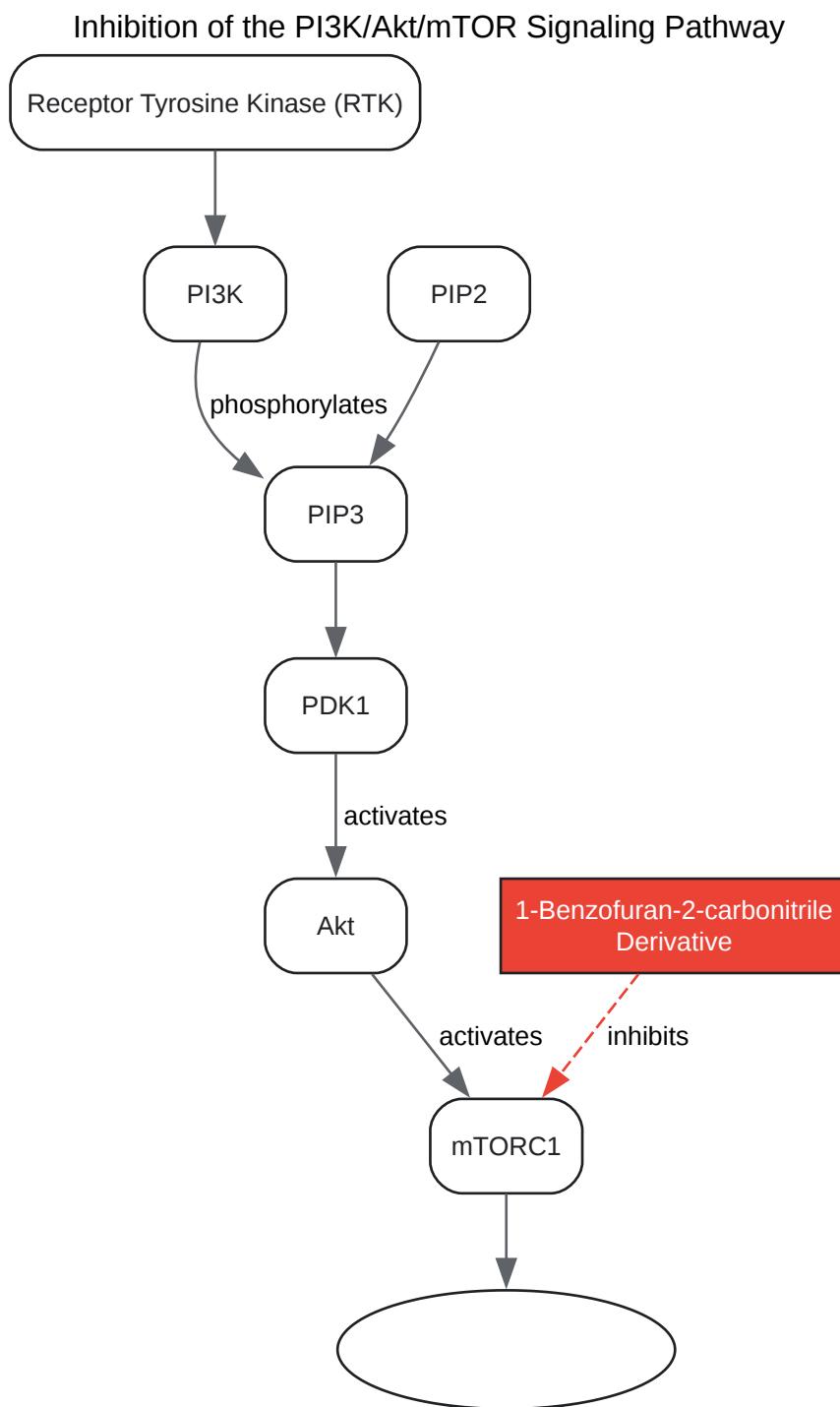
Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of benzofuran derivatives against a variety of cancer cell lines. The **1-benzofuran-2-carbonitrile** moiety often serves as a key pharmacophore in these molecules.

Compound ID/Reference	Cancer Cell Line	IC ₅₀ (μM)	Mechanism of Action/Target
Benzofuran-2-carboxamide derivative 50g[2]	HCT-116 (Colon)	0.87	Not specified
Benzofuran-2-carboxamide derivative 50g[2]	HeLa (Cervical)	0.73	Not specified
Benzofuran-2-carboxamide derivative 50g[2]	A549 (Lung)	0.57	Not specified
Oxindole-based benzofuran hybrid 22d[2]	MCF-7 (Breast)	3.41	Dual CDK2/GSK-3 β inhibitor
Oxindole-based benzofuran hybrid 22f[2]	MCF-7 (Breast)	2.27	Dual CDK2/GSK-3 β inhibitor
3-Amidobenzofuran derivative 28g[2]	MDA-MB-231 (Breast)	3.01	Not specified
Benzo[b]furan derivative 26[3]	MCF-7 (Breast)	0.057	PI3K/Akt/mTOR pathway inhibitor
Benzo[b]furan derivative 36[3]	MCF-7 (Breast)	0.051	PI3K/Akt/mTOR pathway inhibitor

Table 1: Anticancer Activity of Selected Benzofuran Derivatives.

Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]



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Caption: Benzofuran derivatives can inhibit the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The **1-benzofuran-2-carbonitrile** scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Compound ID/Reference	Microorganism	MIC (µg/mL)
Compound 1[1]	Salmonella typhimurium	12.5
Compound 1[1]	Escherichia coli	25
Compound 1[1]	Staphylococcus aureus	12.5
Compound 6a[5]	Bacillus subtilis	6.25
Compound 6b[5]	Staphylococcus aureus	6.25
Compound 6b[5]	Escherichia coli	6.25
Compound 6f[5]	Bacillus subtilis	6.25
1-(1-benzofuran-2-yl)-2-mesitylethanone derivative[6]	Staphylococcus aureus	MIC ₈₀ = 0.78-3.12
2-arylbenzofuran derivative[6]	Escherichia coli	MIC ₈₀ = 0.78-6.25

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives.

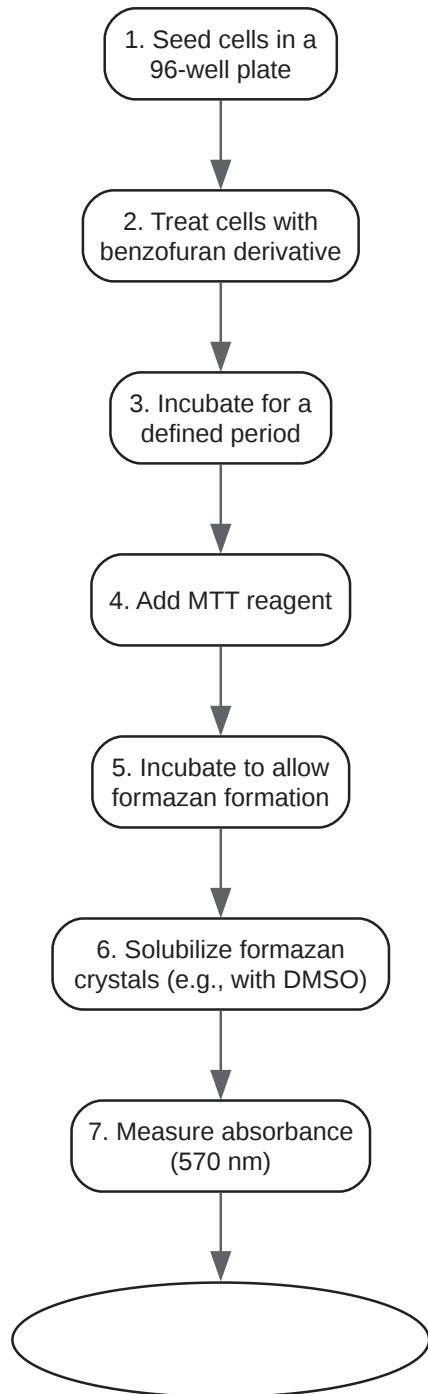
Key Experimental Protocols

To facilitate further research and development of **1-benzofuran-2-carbonitrile** derivatives, this section provides detailed methodologies for key biological assays.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[2][7][8][9][10]

MTT Assay Experimental Workflow

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Caption: Step-by-step workflow of the MTT cytotoxicity assay.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **1-Benzofuran-2-carbonitrile** derivative (test compound)
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
 - 96-well plates
- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
 - Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
 - Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
 - MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
 - Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
 - Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Materials:
 - Bacterial or fungal strain of interest
 - Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
 - **1-Benzofuran-2-carbonitrile** derivative (test compound)
 - 96-well microtiter plates
- Procedure:
 - Compound Preparation: Prepare a stock solution of the benzofuran derivative and make serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.
 - Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
 - Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).
 - Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
 - MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The **1-benzofuran-2-carbonitrile** scaffold represents a highly valuable and privileged structure in the field of medicinal chemistry. Its synthetic tractability allows for the generation of diverse compound libraries, while its inherent biological activities provide a strong starting point for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities demonstrated by its derivatives, coupled with their ability to modulate key signaling pathways,

underscore the immense potential of this scaffold. The detailed synthetic and biological testing protocols provided in this guide are intended to empower researchers to further explore the therapeutic promise of **1-benzofuran-2-carbonitrile** and its analogues in the ongoing quest for new and effective medicines.

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